molecular formula C13H16N2O B3133697 4-(1-Methylpiperidin-4-yloxy)benzonitrile CAS No. 397277-57-5

4-(1-Methylpiperidin-4-yloxy)benzonitrile

Cat. No.: B3133697
CAS No.: 397277-57-5
M. Wt: 216.28 g/mol
InChI Key: WJSCWKSMRWKRDF-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-yloxy)benzonitrile is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

The synthesis of 4-(1-Methylpiperidin-4-yloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

4-(1-Methylpiperidin-4-yloxy)benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(1-Methylpiperidin-4-yloxy)benzonitrile is used in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-4-yloxy)benzonitrile involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(1-Methylpiperidin-4-yloxy)benzonitrile can be compared with other similar compounds such as:

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 4-(Prop-2-yn-1-yloxy)benzonitrile
  • 4-(4-Methylpiperazin-1-yl)carbonylbenzonitrile

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSCWKSMRWKRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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